3-Bromo-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
3-Bromo-1H-pyrazole-4-sulfonyl chloride is a chemical compound with the molecular formula C3H2BrClN2O2S and a molecular weight of 245.48 g/mol It is characterized by a five-membered heterocyclic structure featuring a bromine atom at the 3-position, a sulfonyl chloride group at the 4-position, and two neighboring nitrogen atoms
Scientific Research Applications
3-Bromo-1H-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is employed in the development of enzyme inhibitors and other bioactive molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, including anti-inflammatory and anticancer drugs.
Industry: The compound is used in the production of agrochemicals and dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 3-bromo-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group at the 4-position. The general reaction scheme is as follows:
3-Bromo-1H-pyrazole+Chlorosulfonic acid→3-Bromo-1H-pyrazole-4-sulfonyl chloride
The reaction is usually conducted at low temperatures to prevent decomposition and to achieve high yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1H-pyrazole-4-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by various nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Palladium catalysts are often employed in coupling reactions.
Solvents: Common solvents include dichloromethane, tetrahydrofuran, and dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, which are valuable intermediates in pharmaceutical synthesis, and various heterocyclic compounds used in material science .
Mechanism of Action
The mechanism of action of 3-Bromo-1H-pyrazole-4-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide bonds. These bonds are crucial in the inhibition of certain enzymes and proteins, making the compound valuable in medicinal chemistry. The molecular targets and pathways involved include various enzymes that play a role in disease progression .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-1H-pyrazole-4-sulfonamide
- 4-Chloro-3-bromo-1H-pyrazole
- 3-Bromo-1H-pyrazole-4-carboxylic acid
Uniqueness
3-Bromo-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of both a bromine atom and a sulfonyl chloride group, which confer distinct reactivity patterns. This makes it a versatile intermediate in the synthesis of various bioactive compounds and materials .
Properties
IUPAC Name |
5-bromo-1H-pyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrClN2O2S/c4-3-2(1-6-7-3)10(5,8)9/h1H,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMPBPQOYBZQDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1S(=O)(=O)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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